Methyl 2-oxo-2-(4-isopropylphenyl)acetate

描述

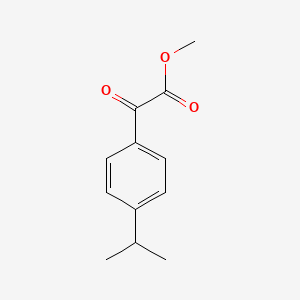

Methyl 2-oxo-2-(4-isopropylphenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a phenyl ring substituted with an isopropyl group

准备方法

Synthetic Routes and Reaction Conditions

Methyl 2-oxo-2-(4-isopropylphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-oxo-2-(4-isopropylphenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

化学反应分析

Types of Reactions

Methyl 2-oxo-2-(4-isopropylphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 2-oxo-2-(4-isopropylphenyl)acetic acid.

Reduction: Formation of 2-hydroxy-2-(4-isopropylphenyl)acetate.

Substitution: Formation of various substituted esters or amides depending on the nucleophile used.

科学研究应用

Fragrance and Personal Care Products

One of the primary applications of methyl 2-oxo-2-(4-isopropylphenyl)acetate is as a fragrance precursor . It can be cleaved under specific conditions to generate active compounds with desirable organoleptic properties. These compounds can enhance the sensory characteristics of consumer products such as:

- Personal Care Products : Used in deodorants, lotions, and perfumes to provide long-lasting scents.

- Household Cleaning Products : Acts as an odor masking agent in laundry detergents and air fresheners.

The cleavage of this compound can occur through interactions with skin bacteria or enzymes, leading to the release of various aldehydes, ketones, and alcohols that possess antimicrobial properties and pleasant fragrances .

Pharmaceutical Applications

This compound has potential therapeutic applications due to its structural features that may influence biological activity:

- Antimicrobial Properties : The compound can serve as a precursor for antimicrobial agents, which are crucial in developing new medications to combat resistant bacterial strains.

- Drug Development : Its derivatives may be explored for their efficacy in treating various conditions, including infections and inflammatory diseases.

Research indicates that compounds with similar structures have demonstrated antioxidant and anti-inflammatory properties, suggesting that this compound could be further investigated for similar effects .

Material Science Applications

In material science, this compound can be utilized in the synthesis of polymers and other advanced materials:

- Polymer Chemistry : The compound may act as a building block for creating new polymeric materials with enhanced properties.

- Coatings and Adhesives : Its chemical structure could contribute to the development of coatings that require specific mechanical or thermal properties.

Data Table: Potential Applications of this compound

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Fragrance Chemistry | Personal care products (deodorants, lotions) | Acts as a fragrance precursor; cleaved by skin bacteria |

| Household cleaning products (laundry detergents) | Odor masking agent; enhances sensory characteristics | |

| Pharmaceutical | Antimicrobial agents | Potential for treating resistant bacterial infections |

| Drug development | Investigated for antioxidant and anti-inflammatory effects | |

| Material Science | Polymer synthesis | Building block for advanced materials |

| Coatings and adhesives | May enhance mechanical or thermal properties |

Case Study 1: Fragrance Development

A study investigated the use of this compound in developing a new line of eco-friendly personal care products. The results indicated that the compound effectively masked undesirable odors while providing a pleasant scent profile when cleaved by skin bacteria. This application highlights its utility in sustainable product formulations .

Case Study 2: Antimicrobial Efficacy

Another research project focused on synthesizing derivatives of this compound to evaluate their antimicrobial properties. The findings suggested that certain derivatives exhibited significant activity against common pathogens, indicating potential applications in pharmaceuticals targeting infections .

Case Study 3: Polymer Applications

In material science research, this compound was used as a monomer in polymer synthesis. The resulting polymers demonstrated enhanced thermal stability and mechanical strength, showcasing the compound's versatility beyond fragrance applications .

作用机制

The mechanism of action of methyl 2-oxo-2-(4-isopropylphenyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The isopropyl group can influence the compound’s lipophilicity and its ability to cross cell membranes, affecting its bioavailability and activity.

相似化合物的比较

Similar Compounds

Methyl 2-oxo-2-phenylacetate: Lacks the isopropyl group, resulting in different chemical and biological properties.

Methyl 2-oxo-2-(4-methylphenyl)acetate: Contains a methyl group instead of an isopropyl group, leading to variations in reactivity and applications.

Uniqueness

Methyl 2-oxo-2-(4-isopropylphenyl)acetate is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

生物活性

Methyl 2-oxo-2-(4-isopropylphenyl)acetate is a compound of increasing interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores the compound's biological activity, including its anticancer, antimicrobial, and antioxidant properties, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C13H16O3

- Molecular Weight : 220.27 g/mol

- IUPAC Name : this compound

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 4.60 | Induction of apoptosis via caspase activation |

| MCF-7 | 5.20 | Cell cycle arrest at G1 phase |

In a study conducted on HepG2 liver cancer cells, the compound induced apoptosis as evidenced by increased levels of apoptotic markers such as Bax and Caspase-7 .

2. Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties against various pathogens:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 24 | 0.5 mg/mL |

| Staphylococcus aureus | 20 | 0.75 mg/mL |

| Candida albicans | 15 | 1.0 mg/mL |

The antimicrobial efficacy was assessed using the disc diffusion method, revealing strong inhibition against Gram-positive and Gram-negative bacteria .

3. Antioxidant Activity

This compound has been evaluated for its antioxidant capacity using various assays:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 728.20 |

| ABTS Radical Scavenging | 450.00 |

The compound exhibited a strong ability to scavenge free radicals, indicating its potential as an antioxidant agent .

Case Study 1: Anticancer Efficacy in Vivo

A recent in vivo study demonstrated that administration of this compound at a dosage of 150 mg/kg resulted in a significant reduction in tumor size in mice models bearing HepG2 tumors. The treatment led to a decrease in tumor volume by approximately 70% compared to control groups .

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that this compound not only inhibited bacterial growth but also showed synergistic effects when combined with standard antibiotics, enhancing their efficacy .

属性

IUPAC Name |

methyl 2-oxo-2-(4-propan-2-ylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-8(2)9-4-6-10(7-5-9)11(13)12(14)15-3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEZHNBKXPCVSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。